molecular formula C23H29N3O2 B4916012 (1R,2R)-1-morpholin-4-yl-1'-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-morpholin-4-yl-1'-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B4916012
M. Wt: 379.5 g/mol
InChI Key: ONEALVMIFJZRDA-YADHBBJMSA-N
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Description

(1R,2R)-1-morpholin-4-yl-1’-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a morpholine ring, a pyridine ring, and a spiro linkage connecting an indene and a piperidine moiety. The stereochemistry of the compound is defined by the (1R,2R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-morpholin-4-yl-1’-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Indene Moiety: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, followed by cyclization.

    Spirocyclization: The spiro linkage is formed by reacting the indene derivative with a piperidine derivative under specific conditions, often involving a Lewis acid catalyst.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the spiro compound is replaced by the morpholine moiety.

    Attachment of the Pyridine Ring: The pyridine ring is attached via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-morpholin-4-yl-1’-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

(1R,2R)-1-morpholin-4-yl-1’-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of (1R,2R)-1-morpholin-4-yl-1’-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-1-morpholin-4-yl-1’-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol stands out due to its specific stereochemistry and the presence of both morpholine and pyridine rings. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2R)-1-morpholin-4-yl-1'-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-22-21(26-12-14-28-15-13-26)19-5-1-2-6-20(19)23(22)7-10-25(11-8-23)17-18-4-3-9-24-16-18/h1-6,9,16,21-22,27H,7-8,10-15,17H2/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEALVMIFJZRDA-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(C(C3=CC=CC=C23)N4CCOCC4)O)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCOCC4)O)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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